molecular formula C17H16N2O4S B2651706 N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide CAS No. 1207041-68-6

N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide

Cat. No.: B2651706
CAS No.: 1207041-68-6
M. Wt: 344.39
InChI Key: UUBSOWLVFYHLFP-UHFFFAOYSA-N
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Description

N’-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide is a complex organic compound characterized by the presence of a benzodioxole ring and a thiophene-substituted cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a cyclization reaction. Subsequent steps involve the introduction of the thiophene-substituted cyclopropyl group and the ethanediamide moiety. Common reagents used in these reactions include cyclopropyl bromide, thiophene, and various amines under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide involves its interaction with specific molecular targets. The benzodioxole ring and thiophene group may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(1,3-Benzodioxol-5-yl)-2-(hydroxy)acetyl)-1,3-benzodioxole
  • Methyl 1,3-benzodioxol-5-yl(hydroxy)acetate

Uniqueness

N’-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide is unique due to its combination of a benzodioxole ring and a thiophene-substituted cyclopropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-15(18-9-17(5-6-17)14-2-1-7-24-14)16(21)19-11-3-4-12-13(8-11)23-10-22-12/h1-4,7-8H,5-6,9-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBSOWLVFYHLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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